(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[2-(2-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(2-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzenesulfonyl and pyrido[1,2-a]pyrimidin-4-one intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[2-(2-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: This compound may have biological activity, making it a candidate for studies on enzyme inhibition or other biochemical processes.
Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific pathways or diseases.
Industry: In industrial settings, it could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(2-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(BENZENESULFONYL)-3-[2-(2-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: shares similarities with other sulfonyl and pyrido[1,2-a]pyrimidine derivatives.
Heparinoid: A compound with similar structural features found in marine organisms.
Triple Bonds: Compounds with triple bonds, such as nitrogen molecules, share some chemical properties.
Uniqueness
The uniqueness of (2E)-2-(BENZENESULFONYL)-3-[2-(2-CHLOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H16ClN3O4S |
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Molecular Weight |
477.9 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H16ClN3O4S/c1-16-8-7-13-28-22(16)27-23(32-21-12-6-5-11-20(21)25)19(24(28)29)14-18(15-26)33(30,31)17-9-3-2-4-10-17/h2-14H,1H3/b18-14+ |
InChI Key |
WUCUQFIAUFELPY-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
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